![molecular formula C8H14Cl2N2S B2690163 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethanamine;dihydrochloride CAS No. 2416243-02-0](/img/structure/B2690163.png)
4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethanamine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethanamine;dihydrochloride” is a chemical compound with the molecular formula C7H9NS·HCl and a molecular weight of 175.67 . It appears as a white to light yellow to light orange powder or crystal .
Molecular Structure Analysis
The structure of this compound consists of a piperidine (also called tetrahydropyridine) which is an amine heterocycle consisting of a six-membered ring with five methylene bridges (-CH2-) and one amine bridge (-NH-) fused to a five-membered heterocyclic ring thiophene .Physical And Chemical Properties Analysis
This compound has a melting point range of 226.0 to 230.0 °C . It is soluble in water .Scientific Research Applications
- Application : This compound is used in the synthesis of various organic compounds .
- Method of Application : The specific methods of application can vary depending on the target compound. Generally, it involves reactions with other organic compounds under specific conditions .
- Results : The outcome of these reactions is the formation of new organic compounds. .
- Application : Derivatives of this compound have been synthesized and evaluated for their antifungal and antibacterial activities .
- Method of Application : The compound is modified to create derivatives, which are then tested against various strains of fungi and bacteria .
- Results : The results of these tests can provide valuable information about the potential of these derivatives as antifungal and antibacterial agents .
- Application : A series of substituted tetrahydrothieno pyridin-2-yl (THTP) derivatives, which include this compound, was synthesized for potential therapeutic applications .
- Method of Application : The compound is used as a starting material in the synthesis of these derivatives .
- Results : The synthesized derivatives are then evaluated for their therapeutic potential .
Scientific Field: Organic Chemistry
Scientific Field: Medicinal Chemistry
Scientific Field: Drug Discovery
- Application : This compound can be used in the development of new materials .
- Method of Application : The compound can be incorporated into polymers or other materials to modify their properties .
- Results : The resulting materials can have improved properties such as increased strength, durability, or chemical resistance .
- Application : The compound can be used in biochemical research, particularly in studies involving sulfur-containing compounds .
- Method of Application : The compound can be used in various biochemical assays and experiments .
- Results : The results can provide insights into the roles and functions of sulfur-containing compounds in biological systems .
- Application : The compound and its derivatives can be used in the development of new drugs .
- Method of Application : The compound can be used as a starting material in the synthesis of potential drug candidates .
- Results : The synthesized drug candidates can then be evaluated for their therapeutic potential .
Scientific Field: Material Science
Scientific Field: Biochemistry
Scientific Field: Pharmacology
- Application : This compound is used as a building block in the synthesis of more complex organic molecules .
- Method of Application : The compound can be reacted with various reagents under controlled conditions to form new bonds and create more complex structures .
- Results : The results of these reactions can lead to the formation of new organic compounds with potential applications in various fields .
- Application : The compound can be used in studies involving protein binding and enzyme inhibition .
- Method of Application : The compound can be used in various biochemical assays to study its interactions with proteins and enzymes .
- Results : The results can provide insights into the biological activities of this compound and its potential therapeutic applications .
- Application : The compound and its derivatives can be used in the development of new therapeutic agents .
- Method of Application : The compound can be used as a starting material in the synthesis of potential drug candidates .
- Results : The synthesized drug candidates can then be evaluated for their therapeutic potential .
Scientific Field: Organic Synthesis
Scientific Field: Biochemical Research
Scientific Field: Pharmaceutical Research
Safety And Hazards
properties
IUPAC Name |
4,5,6,7-tetrahydrothieno[3,2-c]pyridin-4-ylmethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2S.2ClH/c9-5-7-6-2-4-11-8(6)1-3-10-7;;/h2,4,7,10H,1,3,5,9H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBSBKFMEIZNFTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1SC=C2)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethanamine;dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2690081.png)
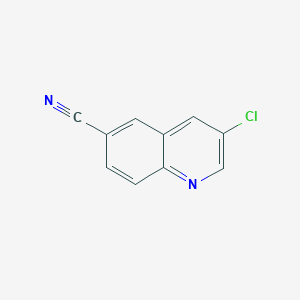
![Methyl 3-({[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B2690083.png)
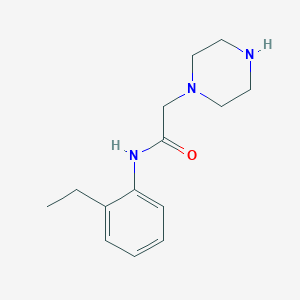
![N-(4-Fluoro-1-bicyclo[2.2.2]octanyl)prop-2-enamide](/img/structure/B2690085.png)

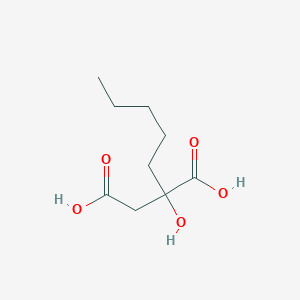
![8-(4-Benzylpiperazin-1-yl)-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)
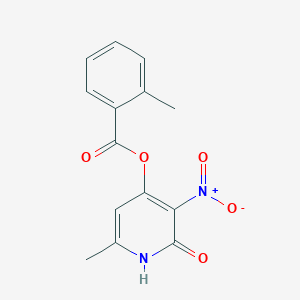
![Benzo[d]thiazol-2-yl(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2690093.png)
![N-(3-chloro-4-fluorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2690099.png)
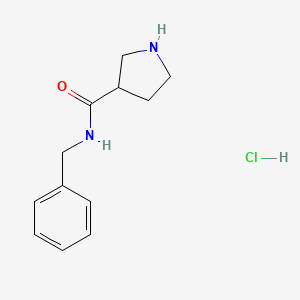
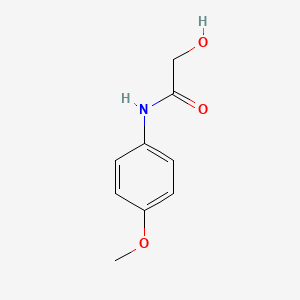
![8-Bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester](/img/structure/B2690103.png)